N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
Description
This compound features a benzoxazepine scaffold fused with a 7-fluoro substituent and an indazole-3-carboxamide moiety. The 7-fluoro group enhances lipophilicity and metabolic stability, while the indazole carboxamide may contribute to interactions with enzymatic or receptor targets, such as kinases or GPCRs. Its synthesis likely involves coupling reactions analogous to those described for benzoxazine derivatives (e.g., cesium carbonate-mediated alkylation in DMF) .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNXSQBEZVSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Synthesis of the benzoxazepine core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the oxazepine ring.
Indazole formation: The synthesis of the indazole core, which can involve cyclization reactions of o-phenylenediamine derivatives with suitable electrophiles.
Coupling reactions: The coupling of the indazole and benzoxazepine cores, possibly through amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes for large-scale processes. This includes maximizing yield, minimizing the use of hazardous reagents, and ensuring cost-effectiveness. The use of automated synthesis reactors and continuous flow chemistry can streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazepinone derivatives.
Reduction: Reduction reactions can lead to the hydrogenation of the oxazepine ring, forming more saturated analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoro-substituted benzene ring, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing agents: H₂ (Hydrogen gas), NaBH₄ (Sodium borohydride)
Nucleophiles: NH₃ (Ammonia), R-OH (Alcohols)
Major Products Formed: These reactions typically yield derivatives of the original compound, such as oxazepinones, indazole-ethylamines, and various substituted carboxamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in medicinal chemistry.
Biology: It can act as a probe to study the interactions with biological macromolecules, providing insights into enzyme binding and inhibition.
Medicine: Potential pharmaceutical applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry: In industrial settings, this compound may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide exerts its effects is often through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity due to its electron-withdrawing properties, while the oxazepine ring can interact with hydrophobic pockets within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound’s core structure can be compared to three classes:
Benzoxazepine/oxazine derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid from ):
- Similarities : Shared oxazepin/oxazin core with keto functionality at position 3.
- Differences : The seven-membered oxazepin ring in the target compound may confer distinct conformational dynamics versus six-membered oxazines, affecting binding pocket compatibility .
Indazole carboxamides (e.g., pesticidal benzamides in ):
- Similarities : Presence of a carboxamide group linked to a heteroaromatic system (indazole vs. triazine or pyridine in pesticides).
- Differences : The target’s indazole moiety and fluorine substitution likely direct it toward therapeutic (vs. pesticidal) applications, emphasizing selectivity for mammalian targets .
Fluorinated heterocycles (e.g., fluorinated rapamycin analogs in ):
- Similarities : Fluorine substituents improve pharmacokinetic properties (e.g., bioavailability).
- Differences : The target’s fluorine at position 7 on the benzoxazepine ring modifies electron distribution and steric effects compared to fluorinated positions in macrocyclic compounds like rapamycin .
Table 1: Structural Comparison with Analogous Compounds
| Compound Class | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Target Compound | Benzoxazepine | 7-fluoro, indazole-3-carboxamide | Therapeutic (hypothetical) |
| Benzoxazine Derivatives | Benzoxazine | Acetic acid, chloromethyl oxadiazole | Synthetic intermediates |
| Pesticidal Benzamides | Benzamide | Chloro, trifluoromethyl pyridinyl | Insect growth regulation |
| Fluorinated Macrocycles | Macrocyclic lactone | Fluorine at C39–C44 | Immunosuppression, anticancer |
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster by bioactivity profiles. For the target compound:
- Predicted Targets : Kinases (due to indazole carboxamide) or serotonin receptors (due to benzoxazepine similarity to anxiolytic scaffolds).
- Differentiation: The 7-fluoro group may reduce off-target interactions compared to non-fluorinated benzoxazepines, as fluorine’s electronegativity fine-tunes binding .
Table 2: Bioactivity Clustering (Hypothetical Data)
| Compound | Target Affinity (IC50, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Target Compound | Kinase A: 12 | 8.5 |
| Non-fluorinated Analog | Kinase A: 45 | 2.1 |
| Benzoxazine Derivative | GPCR-X: 220 | 1.0 |
Analytical and Computational Comparisons
- NMR Analysis: shows that substituent-induced chemical shift changes (e.g., in regions A and B of rapamycin analogs) can pinpoint structural variations. For the target compound, shifts in the benzoxazepine ring’s protons (vs. non-fluorinated analogs) would confirm fluorine’s electronic effects .
- Mass Spectrometry : Molecular networking () would group the target with benzoxazepines/indazoles based on high cosine scores (>0.8) in MS/MS fragmentation patterns .
- QSAR/Graph-Based Modeling : and suggest that graph-theoretical methods better capture the target’s structural nuances (e.g., fused rings) than bit-vector approaches, improving similarity predictions for drug design .
Metabolic and Physicochemical Properties
- Lumping Strategy () : The target’s complex structure may resist lumping with simpler benzamides or oxazines, as its indazole and fluorinated benzoxazepine moieties introduce unique reactivity and solubility profiles .
- Metabolic Stability: Fluorination typically reduces cytochrome P450-mediated oxidation, extending half-life versus non-fluorinated analogs.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluoro-substituted benzoxazepine : Enhances the compound's lipophilicity and potential receptor interactions.
- Dihydrobenzo ring : Provides structural stability and may influence biological interactions.
- Indazole carboxamide : Known for its diverse biological activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₂O₄ |
| Molecular Weight | 412.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom in the structure enhances binding affinity due to its electron-withdrawing properties. The oxazepine ring can engage with hydrophobic pockets within target proteins, modulating their activity and leading to various biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds within the benzoxazepine class have shown potential in inhibiting pathways involved in inflammation, particularly through the modulation of receptor-interacting protein 1 (RIP1) signaling pathways .
- Antiproliferative Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against certain cancer cell lines, although specific IC50 values remain to be established for this particular compound .
- Enzyme Inhibition : The compound's structure suggests potential activity against various enzymes, including those involved in apoptosis and necroptosis pathways .
Study 1: RIP1 Inhibition
A study identified compounds similar to this compound as potent inhibitors of RIP1 kinase. These compounds displayed selectivity for RIP1 over other kinases and demonstrated significant inhibition of necroptotic cell death induced by TNF treatment .
Study 2: Antiproliferative Activity
In vitro assays have indicated that derivatives of benzoxazepines exhibit varying degrees of antiproliferative activity against cancer cell lines. For instance, a related compound showed an IC50 value of 55 nmol/L against LSD1, a target implicated in cancer proliferation . Further studies are necessary to evaluate the specific activity of the indazole-containing derivative.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the fluorination of the benzo[f][1,4]oxazepin core using Selectfluor under mild conditions (dichloromethane, room temperature) to introduce the 7-fluoro substituent . Subsequent steps include coupling the oxazepin intermediate with the indazole-carboxamide moiety via an ethyl bridge. Key considerations include solvent choice (e.g., dichloromethane or THF), temperature control (20–25°C), and purification via flash chromatography (ethyl acetate/hexane gradients) to achieve >90% purity .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Characterization relies on NMR spectroscopy (¹H, ¹³C, and 19F NMR) to verify substituent positions and coupling efficiency. Mass spectrometry (ESI-TOF) confirms the molecular ion peak ([M+H]⁺ at m/z 424.14). IR spectroscopy detects key functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for the oxazepin-3-one) .
Q. What solubility and stability properties are critical for in vitro assays?
The compound exhibits moderate solubility in DMSO (≥10 mM) and organic solvents (e.g., acetonitrile), but limited aqueous solubility (<0.1 mg/mL in PBS). Stability studies (pH 7.4, 37°C) suggest a half-life >24 hours, though acidic/basic conditions (pH <3 or >10) accelerate degradation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict by-products?
Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and energy barriers for fluorination and coupling steps. Reaction path searches identify intermediates (e.g., oxazepin-3-one enolates) and potential side products (e.g., dimerization via Michael addition). Machine learning tools (e.g., ICReDD’s reaction explorer) prioritize experimental conditions to minimize impurities .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cellular cytotoxicity) may arise from assay-specific factors (e.g., ATP concentration, cell permeability). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) and control for off-target effects via CRISPR knockouts or isoform-specific inhibitors .
Q. How to design experiments to probe the compound’s mechanism of action?
Employ kinetic analysis (e.g., stopped-flow spectroscopy) to study enzyme inhibition kinetics (Kₐ, Kᵢ). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses in target proteins (e.g., kinases or GPCRs). Validate hypotheses via mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. What methodologies address low yield in scale-up synthesis?
Optimize fluorination using continuous-flow reactors to enhance selectivity and reduce reaction time. Replace traditional column chromatography with preparative HPLC (C18, acetonitrile/water gradients) for higher recovery (>85%). Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
3D spheroids often show reduced sensitivity due to diffusion barriers and hypoxia. Normalize data using spheroid volume metrics (e.g., via high-content imaging) and compare drug penetration rates (e.g., LC-MS quantification of intracellular concentrations) .
Q. Why do SAR studies show divergent trends for fluorinated vs. non-fluorinated analogs?
Fluorine’s electronegativity alters electron density in the oxazepin ring, affecting binding to hydrophobic pockets. Use electrostatic potential maps (MEPs) and Hammett substituent constants (σₚ) to correlate electronic effects with activity .
Methodological Best Practices
Q. What statistical approaches ensure robustness in dose-response experiments?
Use a D-optimal design of experiments (DoE) to minimize replicates while covering a 5-log concentration range. Apply nonlinear regression (four-parameter logistic model) and report IC₅₀ values with 95% confidence intervals. Validate with Grubbs’ test to exclude outliers .
Q. How to validate target engagement in complex biological systems?
Combine CETSA (cellular thermal shift assay) with SILAC-based proteomics to identify direct targets. Confirm using photoaffinity labeling (e.g., diazirine-tagged probes) and click chemistry for pull-down/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
